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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)piperidine

Cat. No.: B1587417

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine: Properties, Synthesis, and
Applications

Introduction

4-(2-Methoxyphenoxy)piperidine is a heterocyclic organic compound that has garnered
significant attention within the fields of medicinal chemistry and drug discovery. As a derivative
of piperidine, a ubiquitous scaffold in pharmaceuticals, its unique structural combination of a
flexible piperidine ring and a rigid, electronically-defined methoxyphenoxy group makes it a
valuable building block for creating novel therapeutic agents.[1] The piperidine moiety is
present in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties
such as improved solubility and bioavailability.[2][3] This guide, intended for researchers,
chemists, and drug development professionals, provides a comprehensive overview of the core
physical and chemical properties of 4-(2-Methoxyphenoxy)piperidine, detailed synthetic
protocols, and its applications in modern research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and
biological systems. 4-(2-Methoxyphenoxy)piperidine's characteristics are summarized below.
It is most commonly handled and stored as its hydrochloride salt to improve stability and
solubility.[4][5]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1587417?utm_src=pdf-interest
https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0043-1764218.pdf
https://www.researchgate.net/publication/369261810_Application_of_Chiral_Piperidine_Scaffolds_in_Drug_Design
https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://www.chemimpex.com/products/23647
https://www.chemimpex.com/products/23642
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
4-(2-

IUPAC Name o [6]
methoxyphenoxy)piperidine

CAS Number (Free Base) 28033-32-1 [7]

CAS Number (HCI Salt) 6024-31-3 [41[8]

Molecular Formula C12H17NO2 [61[7]

_ 207.27 g/mol (Free Base)
Molecular Weight [4]061[7118]
243.73 g/mol (HCI Salt)

Appearance White solid (as HCI Salt) [41[8]
Purity Typically =296% - 98% [4107]
Storage Conditions 0-8 °C, in a dry, sealed place [4117118]

Solubility and Stability

The free base form of 4-(2-Methoxyphenoxy)piperidine is expected to be soluble in a range
of organic solvents such as alcohols, ethers, and chloroform, a common trait for piperidine
derivatives.[9] Its solubility in aqueous media is limited but can be significantly enhanced by
forming the hydrochloride salt, which is highly soluble and the preferred form for biological
assays and formulation development.[4][5] The compound is stable under recommended
storage conditions, though the piperidine nitrogen can be susceptible to oxidation over
prolonged exposure to air.

Spectral Data Interpretation

While specific spectra are proprietary to suppliers, the structural features of 4-(2-
Methoxyphenoxy)piperidine allow for predictable spectral characteristics essential for its
identification and quality control.

¢ H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the
aromatic protons of the methoxyphenoxy group, a singlet for the methoxy (-OCH?s) protons,
and several multiplets for the piperidine ring protons, including the proton at the C4 position
adjacent to the ether oxygen.
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e 13C NMR: The carbon NMR spectrum is expected to show 12 unique signals in the free base.
Key signals would include those for the four distinct aromatic carbons, the methoxy carbon,
and the carbons of the piperidine ring. The C4 carbon of the piperidine ring, being attached
to the ether oxygen, would be shifted downfield compared to the other piperidine carbons.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*)
corresponding to its molecular weight (207.27 for the free base). Fragmentation patterns
would likely involve the cleavage of the ether bond or fragmentation of the piperidine ring.

Chemical Properties and Reactivity

The reactivity of 4-(2-Methoxyphenoxy)piperidine is primarily governed by the secondary
amine within the piperidine ring.

» Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it
to readily form acid addition salts, such as the commonly used hydrochloride salt, upon
reaction with acids.

» Nucleophilicity: The nitrogen atom is a potent nucleophile, making it susceptible to a variety
of synthetic transformations. Key reactions include:

o N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.

o N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common
strategy in drug design to modulate the basicity of the nitrogen and introduce new
pharmacophoric elements.[10]

o Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form tertiary amines.

The ether linkage and the aromatic ring are generally stable under standard synthetic
conditions, allowing for selective modification at the piperidine nitrogen.

Synthesis and Methodologies

The most direct and widely applicable method for synthesizing 4-(2-
Methoxyphenoxy)piperidine is through a Williamson ether synthesis. This protocol involves
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the nucleophilic substitution of a halide by an alkoxide. In this context, the alkoxide is
generated from a protected 4-hydroxypiperidine, which then attacks an activated aryl precursor.

Rationale for Experimental Design

The choice of reagents and reaction pathway is critical for achieving high yield and purity.

» Protecting Group: The piperidine nitrogen is a competing nucleophile. Therefore, it must be
protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is robust
enough to withstand the basic conditions of the ether synthesis but can be easily removed
under acidic conditions without affecting the newly formed ether bond.

o Base Selection: Sodium hydride (NaH) is an ideal base for this transformation. It is a strong,
non-nucleophilic base that irreversibly deprotonates the hydroxyl group of N-Boc-4-
hydroxypiperidine to form the sodium alkoxide. This prevents side reactions that might occur
with other bases like hydroxides.

e Aryl Source: 2-Bromoanisole or 1-fluoro-2-methoxybenzene can serve as the electrophile.
The reaction with the fluorinated precursor is often cleaner and proceeds under milder
conditions in what is known as a nucleophilic aromatic substitution (SNAv).

e Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is
used to dissolve the reactants and facilitate the Sn2 or SNA- mechanism.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Alkoxide and Ether Linkage

 To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in
anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine
(1.0 eq.) in DMF dropwise at O °C.

» Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases,
indicating complete formation of the alkoxide.

e Add a solution of 1-fluoro-2-methoxybenzene (1.1 eq.) in DMF to the reaction mixture.
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» Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is
consumed (typically 4-6 hours).

o Cool the mixture to room temperature and carefully quench the reaction by the slow addition
of water.

o Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-
(2-methoxyphenoxy)piperidine.

Step 2: Deprotection to Yield the Final Product

o Dissolve the crude intermediate from Step 1 in a suitable solvent such as dioxane or
methanol.

e Add an excess of hydrochloric acid (e.g., 4M HCI in dioxane or concentrated HCI) and stir at
room temperature.

» Monitor the reaction until the Boc group is completely removed (typically 2-4 hours).

o Concentrate the solvent under reduced pressure. The resulting solid is 4-(2-
Methoxyphenoxy)piperidine hydrochloride. It can be further purified by recrystallization
from a solvent system like ethanol/ether to achieve high purity.

Synthesis Workflow Diagram

Starting Materials

N-Boc-4-hydroxypiperidine

4-(2-Methoxyphenoxy)piperidine HCI

1. NaH, DMF Wiliamson Ether Synthesis .| ,goc.a.; Boc Deprotection_,,, (EPRRICLICT
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Caption: Williamson ether synthesis workflow for 4-(2-Methoxyphenoxy)piperidine.

Applications in Research and Drug Development

4-(2-Methoxyphenoxy)piperidine serves as a crucial intermediate in the synthesis of
pharmacologically active molecules.[4] Its utility stems from the combination of its structural
features, which are relevant to targets in the central nervous system (CNS).

Pharmaceutical Development: The compound is a key starting material for pharmaceuticals
targeting neurological disorders such as depression and anxiety.[4][8][11] The piperidine ring
can interact with various receptors and transporters, while the methoxyphenoxy group can
be tailored for specific binding pockets.

Neuroscience Research: It is employed in studies to probe neurotransmitter systems.[8][11]
By modifying the core structure, researchers can develop selective ligands for dopamine,
serotonin, or norepinephrine transporters and receptors, helping to elucidate the
mechanisms of neurological function and disease.

Scaffold for Library Synthesis: Due to the reactivity of its secondary amine, the molecule is
an excellent scaffold for creating diverse chemical libraries for high-throughput screening.
These libraries are used to identify hit compounds for a wide range of biological targets.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 4-(2-
Methoxyphenoxy)piperidine.

Storage: The hydrochloride salt should be stored in a tightly sealed container at 0-8 °C to
prevent degradation.[4][8] The free base should be kept under a dry, inert atmosphere (e.g.,
nitrogen or argon) to minimize oxidation.[7]

Safety: As with most amine-containing compounds, appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Operations should be conducted in a well-ventilated fume hood. The compound is classified
as an irritant.[6]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://www.chemimpex.com/products/23647
https://www.chemimpex.com/products/23647
https://www.chemimpex.com/es/products/23647
https://www.jk-sci.com/products/j5323647
https://www.chemimpex.com/es/products/23647
https://www.jk-sci.com/products/j5323647
https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://www.benchchem.com/product/b1587417?utm_src=pdf-body
https://www.chemimpex.com/products/23647
https://www.chemimpex.com/es/products/23647
https://www.synblock.com/product/28033-32-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/4341691
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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